molecular formula C10H14O2 B101537 1,2-Benzenediethanol CAS No. 17378-99-3

1,2-Benzenediethanol

Cat. No.: B101537
CAS No.: 17378-99-3
M. Wt: 166.22 g/mol
InChI Key: IHAYMIVQKCTBBS-UHFFFAOYSA-N
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Description

1,2-Benzenediethanol, also known as 1,2-Benzenedimethanol, is an organic compound with the molecular formula C8H10O2. It consists of a benzene ring substituted with two hydroxymethyl groups at the 1 and 2 positions. This compound is a white to light yellow powder and is soluble in water, ether, ethanol, and benzene .

Mechanism of Action

Target of Action

This compound, also known as 1,2-Bis(hydroxymethyl)benzene or o-Xylene-α,α′-diol

Biochemical Pathways

One study has shown that a derivative of 1,2-benzenediethanol, a 1,2,3-triazole compound, exhibits antifibrinolytic activity . This suggests that this compound or its derivatives could potentially influence the fibrinolytic system, which is responsible for the breakdown of blood clots.

Result of Action

Phenolic compounds are known to scavenge free radicals and reduce oxidative stress, which can prevent cellular damage .

Action Environment

The action of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the reactivity of the hydroxyl groups could be affected by pH, while temperature could influence the rate of any reactions involving this compound .

Biochemical Analysis

Biochemical Properties

1,2-Benzenediethanol plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the transfer of hydroxyl groups. For instance, this compound can act as a substrate for oxidoreductases, enzymes that catalyze oxidation-reduction reactions. These interactions are crucial for the compound’s role in metabolic pathways and its potential therapeutic applications .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules, such as kinases and phosphatases, which play a role in regulating cellular responses to external stimuli. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. For example, this compound can inhibit the activity of certain kinases, leading to a decrease in phosphorylation events and subsequent changes in cellular signaling pathways. Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular metabolism and promoting cell growth. At high doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. It can be metabolized by oxidoreductases, leading to the formation of intermediate compounds that participate in further biochemical reactions. These metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The transport and distribution of this compound are crucial for its activity and function within the cell .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it can interact with target biomolecules and exert its effects. The compound may be directed to particular organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This subcellular localization is important for understanding the compound’s mechanism of action and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzenediethanol can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound often utilizes the hydrogenation of phthalic anhydride due to its simplicity, high yield, and cost-effectiveness. The process involves the use of a hydrogenation catalyst and controlled reaction conditions to ensure high product purity .

Chemical Reactions Analysis

1,2-Benzenediethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phthalic acid or its derivatives.

    Reduction: Reduction of this compound can yield 1,2-benzenedimethanol.

    Substitution: The hydroxyl groups in this compound can undergo substitution reactions to form various derivatives.

Comparison with Similar Compounds

1,2-Benzenediethanol is similar to other benzenediols and benzenedimethanols, such as:

This compound is unique due to its specific substitution pattern, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

2-[2-(2-hydroxyethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h1-4,11-12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAYMIVQKCTBBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291080
Record name 1,2-Benzenediethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17378-99-3
Record name o-Benzenediethanol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73043
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Benzenediethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(2-hydroxyethyl)phenyl]ethan-1-ol
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Synthesis routes and methods I

Procedure details

To a solution of 2,2′-(1,2-phenylene)diacetic acid (10 g, 51.5 mmol) in THF (100 mL) was added to LAH in THF (90 mL) dropwise, the mixture was refluxed for 18 hours. The mixture was cooled in ice bath and carefully added water (8 mL) dropwise, followed by 1 N NaOH (8 mL), then removed the ice bath added water slowly with stirring until the gray precipitate turns white. The mixture was filtrated and the filtrate was concentrated to give crude 2,2′-(1,2-phenylene)diethanol (8 g, 94%). 1H-NMR (CDCl3): 2.02 (s, 3H), 2.97 (m, 4H), 3.83 (m, 2H), 4.12 (m, 1H), 4.24 (t, 1H), 7.19 (m, 4H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (0.332 mol) and tetrahydrofuran (THF, 175 mL) are placed in a dry 500-mL three-necked round-bottom flask fitted with a condenser, addition funnel, nitrogen inlet, and magnetic stirrer. The mixture is cooled with an ice bath and 1.2-phenylene diacetic acid (0.165 mol) in THF (100 mL) is added dropwise to the stirring mixture. After the addition is complete, the flask is removed from the ice bath and allowed to warm to room temperature. The reaction mixture is heated at reflux for two hours, then stirred overnight at room temperature. After cooling the mixture with an ice bath, water (12.6 mL) is added dropwise, followed by the successive dropwise addition of 15 percent aqueous sodium hydroxide (12.6 mL) and water (38 mL). The resulting mixture is warmed to room temperature, and the solids separated by vacuum filtration. The filtrate is placed on a rotary evaporator to remove the solvent. The remaining solid is recrystallized from toluene-hexane to give the 1,2-di(hydroxyethyl)benzene.
Quantity
0.332 mol
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
0.165 mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

(2-Carboxymethyl-phenyl)-acetic acid (5.0 g/25 mmol) was dissolved in THF (100 mL) and cooled to 0° C. Borane (1 M in THF, 100 mL/100 mmol) was then added dropwise while stirring (hydrogen evolution). The reaction was left to stir a 0° C. for four hours then carefully quenched by the addition of water (ca. 20 mL). The reaction was partitioned between diethyl ether (200 mL) and water (200 mL). The organic layer was extracted with an additional portion of ether (100 mL) and the combined organics washed with brine (100 mL), dried over magnesium sulfate, filtered and concentrated. To give 2-[2-(2-Hydroxy-ethyl)-phenyl]-ethanol (3.3 g/80%). 1H NMR (400 MHz, CDCl3) δ 7.2 (m, 4H), 3.9 (t, J=6.8 Hz, 4H), 2.95 (t, J=6.8 Hz, 4H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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